molecular formula C21H19N3O2 B15122482 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole

Cat. No.: B15122482
M. Wt: 345.4 g/mol
InChI Key: AJNAYTUSMQVCRA-UHFFFAOYSA-N
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Description

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is a complex organic compound that features a unique combination of structural elements, including a xanthene core, an azetidine ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multiple steps, starting with the preparation of the xanthene core, followed by the introduction of the azetidine ring, and finally the attachment of the imidazole moiety. Common synthetic routes include:

    Step 1 Synthesis of Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Step 2 Introduction of Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under basic conditions.

    Step 3 Attachment of Imidazole Moiety: The final step involves the attachment of the imidazole moiety through a nucleophilic substitution reaction, where the azetidine intermediate reacts with an imidazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the xanthene, azetidine, or imidazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under acidic, basic, or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes, as well as in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands.

Comparison with Similar Compounds

Similar Compounds

    1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole: This compound is structurally similar but contains a triazole ring instead of an imidazole ring.

    1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole: This compound features a pyrazole ring instead of an imidazole ring.

Uniqueness

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. The presence of the imidazole ring, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C21H19N3O2/c25-21(24-12-15(13-24)11-23-10-9-22-14-23)20-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)20/h1-10,14-15,20H,11-13H2

InChI Key

AJNAYTUSMQVCRA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CN5C=CN=C5

Origin of Product

United States

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